Lysergol
Description
Lysergol (C₁₆H₁₈N₂O, MW: 254.33) is an ergoline alkaloid naturally produced by fungi of the Clavicipitaceae family and plants such as Ipomoea violacea . Its structure comprises a tetracyclic ergoline scaffold with a hydroxymethyl group at position 8 (Figure 1). This compound exhibits partial agonism at serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C) and is recognized for its bioenhancer properties, improving the bioavailability of antibiotics like rifampicin and tetracycline .
Properties
IUPAC Name |
(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJFIJYBLJTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975627 | |
| Record name | Lysergol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-85-7 | |
| Record name | lysergol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lysergol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Domino Cyclization
The most impactful advancement in lysergol synthesis involves palladium-catalyzed domino cyclization of amino allenes. This method, pioneered by Reetz and colleagues, enables direct construction of the ergoline C/D ring system with stereochemical control.
Key Steps:
- Chiral 1,3-Amino Alcohol Synthesis: L-serine-derived 2-ethynylaziridine undergoes Pd(0)/In(I)-mediated reductive coupling with formaldehyde to establish the C5 stereocenter.
- Nozaki–Hiyama–Kishi (NHK) Reaction: Indole-3-acetaldehyde reacts with iodoalkyne under Cr(II)/Ni(0) catalysis to form the C4–C5 bond.
- Domino Cyclization: A bromoindolyl-bearing allene undergoes Pd(0)-catalyzed biscyclization, transferring allenic axial chirality to central chirality (72% yield).
This 12-step route achieves enantioselective synthesis of (+)-lysergol in 13% overall yield, outperforming classical racemic approaches.
Intramolecular Larock Indole Cyclization
An alternative Pd(0)-catalyzed strategy employs Larock indole cyclization to assemble the ABC tricyclic core, followed by D-ring formation via inverse electron-demand Diels–Alder (IEDDA) reaction.
Critical Features:
- Tricyclic Indole Formation: Carbopalladation of 2-iodoaniline derivatives generates the ABC ring system (89% yield).
- Pyridine Annulation: IEDDA between 5-carbomethoxy-1,2,3-triazine and enamine intermediates installs the D-ring precursor.
- Diastereoselective Reduction: NaBH₄-mediated reduction of the pyridine moiety achieves >95% diastereomeric excess for the final ergoline structure.
This method’s modularity allows divergent synthesis of dihydrothis compound and isothis compound analogs.
Semisynthesis from Natural Precursors
Elymoclavin Rearrangement
Elymoclavin, a biosynthetic precursor from Claviceps purpurea, undergoes acid-catalyzed rearrangement to this compound. The Hoechst AG patent details an optimized protocol:
Procedure:
- Reaction Setup: Elymoclavin (50 g) is heated in benzene (20 L) with activated Al₂O₃ (750 g) at 80°C for 18 hr.
- Workup: Filtration and methanol elution yield this compound (70–80% purity), with subsequent recrystallization from ethanol achieving >99% purity (mp 253°C).
Advantages:
Lysergic Acid Reduction
Although less efficient, lysergic acid serves as a semisynthetic precursor:
- Esterification: Lysergic acid methyl ester formation using SOCl₂/MeOH (90% yield).
- LiAlH₄ Reduction: Selective reduction of the C8 carboxylate to primary alcohol (55–60% yield).
This route is hampered by poor atom economy and ergotamine extraction costs, limiting industrial adoption.
Comparative Analysis of Methods
Table 1: Efficiency Metrics for this compound Synthesis
Key Observations:
- Catalytic Methods: Pd-based strategies enable stereochemical precision but require complex metal handling.
- Semisynthesis: Elymoclavin rearrangement offers superior throughput but depends on fungal fermentation infrastructure.
Emerging Strategies and Challenges
Continuous Flow Synthesis
Microreactor systems may enhance domino cyclization efficiency by improving heat/mass transfer during Pd-catalyzed steps.
Chemical Reactions Analysis
2.2. Key Reactions in Lysergol Derivatives
This compound can undergo various chemical transformations that enhance its utility in synthetic organic chemistry:
-
Mesylation and Reduction : this compound can be mesylated to form reactive intermediates that can subsequently undergo elimination or reduction, leading to various derivatives such as isothis compound and other alkaloids .
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Hydrogen Autotransfer Alkylation : This novel method allows for the generation of intermediates that can be transformed into this compound and its analogs with improved yields and selectivity compared to traditional methods .
2.3. Biological Activity and Mechanism
This compound exhibits significant biological activity, particularly in relation to serotonin receptors:
-
Serotonin Receptor Binding Affinity : Studies have shown that this compound binds selectively to various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), indicating its potential as a therapeutic agent in psychiatric conditions .
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |
|---|---|---|---|---|
| (+)-lysergol | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |
| (−)-isothis compound | 481 ± 31 | >10,000 | >10,000 | >10,000 |
This table summarizes the binding affinities of this compound and its derivative isothis compound at various serotonin receptors, highlighting their varying degrees of activity.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibiotic Bioenhancer
Lysergol has been identified as a bioenhancer that improves the efficacy of antibiotics. Research indicates that when combined with antibiotics, this compound can significantly reduce the minimum inhibitory concentration (MIC) required for effective bacterial inhibition. For instance, in studies involving Escherichia coli, this compound and its derivatives reduced the MIC of nalidixic acid and tetracycline by two- to eightfold against resistant strains . This synergistic effect suggests that this compound can enhance antibiotic action while potentially reducing the required dosage, thereby mitigating issues related to antibiotic resistance .
1.2 Treatment of Vascular Disorders
This compound exhibits vasoconstrictive properties, making it a candidate for treating migraines and cluster headaches. Its mechanism involves reducing blood flow to alleviate symptoms associated with these vascular disorders . The compound's ability to modulate serotonin receptors further supports its therapeutic potential in managing various neurological conditions.
1.3 Antimicrobial Activity
This compound has demonstrated significant antifungal and antibacterial properties. It has been explored for its potential in developing new antimicrobial agents, particularly against infections caused by fungi and bacteria . Notably, it has shown effectiveness in enhancing the activity of existing antibiotics against multi-drug resistant pathogens, making it a valuable asset in contemporary medicine.
Agricultural Applications
This compound's plant growth-regulating properties have garnered attention in agricultural research. Studies indicate that it can enhance crop productivity by improving plant resistance to environmental stressors and promoting root development . This application is particularly relevant in sustainable agriculture, where natural compounds are sought to improve yields without relying on synthetic chemicals.
Neuroscience Research
In neuroscience, this compound's interaction with serotonin receptors has led to investigations into its potential role in treating psychiatric disorders such as depression and anxiety. Preliminary studies suggest that this compound may influence serotonin pathways, offering a possible avenue for therapeutic development in mental health .
Table 1: Summary of this compound's Pharmacological Properties
Table 2: Case Studies on Antibiotic Enhancement
Mechanism of Action
Lysergol exerts its effects primarily through interactions with serotonin receptors, including 5-HT1 and 5-HT2 receptors, as well as dopamine receptors D1 and D2, and alpha-adrenergic receptors . These interactions can lead to various outcomes, such as vasoconstriction, convulsions, and hallucinations . The modulation of serotonin signaling is linked to its potential antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Table 1. 5-HT Receptor Activation of this compound and Analogs
| Compound | 5-HT₁A EC₅₀ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Max. Activation (% vs. 5-HT) |
|---|---|---|---|---|
| (+)-Lysergol | 3.2 | 1.6 | 4.8 | 51% (5-HT₂A), 43% (5-HT₂C) |
| (+)-Isothis compound | 3.5 | >10,000 | 8.2 | 47% (5-HT₁A), 22% (5-HT₂C) |
| (-)-Lysergol | ND | ND | 2.1 | 72% (5-HT₂C) |
| LSD | 1.1 | 0.8 | 1.2 | 100% (all receptors) |
Key Findings :
- (-)-Lysergol is a selective 5-HT₂C agonist (72% activation), a profile rare among ergolines .
- (+)-Isothis compound lacks 5-HT₂A/B activity but retains 5-HT₁A/C agonism, highlighting the critical role of C(8) stereochemistry .
Structural and Functional Differences
Steric and Electronic Modifications :
- C(8) Configuration : (+)-Lysergol (8β-hydroxymethyl) vs. (+)-isothis compound (8α-hydroxymethyl) alters receptor selectivity. The 8β configuration enhances 5-HT₂A binding, while 8α shifts preference to 5-HT₁A .
- Fluorination : (+)-13-Fluorothis compound reduces 5-HT₂A activation to 17% of 5-HT’s maximum, demonstrating how substituents modulate efficacy .
- Bridged Scaffolds : Cycloclavine derivatives lack 5-HT₂A/B/C activity entirely, emphasizing the necessity of an unmodified ergoline ring system for receptor engagement .
Crystal Structure Insights: this compound’s ergoline scaffold adopts a near-planar conformation with a hydrogen-bonded water network stabilizing its monohydrate form (space group P2₁2₁2₁) . This rigidity contrasts with the flexible side chains of LSD, which enable full receptor activation .
Pharmacological and Therapeutic Implications
Bioenhancer Properties
This compound enhances drug bioavailability by inhibiting efflux pumps (e.g., P-glycoprotein). In rats, it increased berberine absorption by 300%, outperforming synthetic bioenhancers like piperine .
Market Viability
This compound’s cost-effectiveness compared to LSD and ergotamine drives its adoption in generic pharmaceuticals, particularly for antibiotic adjuvants and neuroprotective therapies .
Biological Activity
Lysergol, a naturally occurring ergoline alkaloid primarily derived from fungi such as Claviceps and Ipomoea, exhibits a diverse range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
This compound's unique chemical structure allows it to interact with various serotonin receptors, notably acting as a partial agonist at the 5-HT1A receptor and exhibiting lower activity at 5-HT2A receptors compared to other hallucinogens like LSD. This interaction suggests potential antidepressant and anxiolytic effects while minimizing psychoactive side effects.
Table 1: Receptor Activity of this compound
| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |
|---|---|---|---|---|
| This compound | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |
| Psilocin | ~50 | ~3 | ~100 | ~20 |
| LSD | <1 | <0.1 | <0.1 | <0.1 |
Antimicrobial Properties
Recent studies have highlighted this compound's antimicrobial activity, demonstrating its ability to inhibit the growth of various bacteria and fungi. Notably, it has shown synergistic effects when combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant strains.
Case Study: Synergistic Effects with Antibiotics
In a study evaluating the antibacterial activity of this compound and its derivatives against Escherichia coli, it was found that:
- This compound itself did not possess significant antibacterial activity.
- However, when used in combination with nalidixic acid (NA), it reduced the minimum inhibitory concentration (MIC) by two to eightfold against both sensitive and resistant strains.
- The combination treatment significantly decreased bacterial viability, indicating a potential role in developing new antibacterial therapies.
Antioxidant and Anticancer Activities
This compound also exhibits promising antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing various health conditions linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Moreover, preliminary findings suggest that this compound may possess anticancer properties, as it has demonstrated cytotoxic effects on several cancer cell lines by inhibiting proliferation and inducing apoptosis.
Toxicity and Safety Profile
Despite its therapeutic potential, the safety profile of this compound is a concern due to its interactions with serotonin receptors. High doses can lead to vasoconstriction, convulsions, and hallucinations. The LD50 for this compound is approximately 0.32 mg/kg, indicating a need for cautious use in therapeutic applications.
Q & A
Q. How to systematically evaluate this compound’s safety profile across fragmented toxicology datasets?
- Methodological Answer: Conduct PRISMA-guided systematic reviews, extracting data from EMA/FDA archives, TOXNET, and preclinical studies. Apply Hill’s criteria for causality assessment, emphasizing dose-response consistency. Machine learning tools (e.g., IBM Watson for Drug Discovery) prioritize adverse event signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
